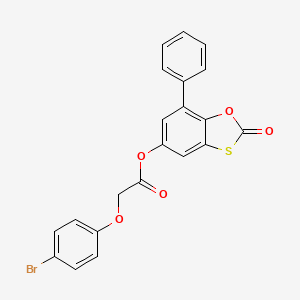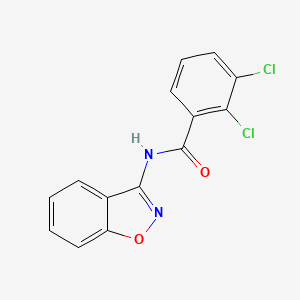![molecular formula C17H17ClN2OS B11401296 2-{[4-(4-chlorophenoxy)butyl]sulfanyl}-1H-benzimidazole](/img/structure/B11401296.png)
2-{[4-(4-chlorophenoxy)butyl]sulfanyl}-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(4-chlorophenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-chlorophenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole typically involves multiple steps. One common method includes the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Chlorophenoxy Group: This step involves the nucleophilic substitution of a chlorophenol with an appropriate alkyl halide to form the chlorophenoxy intermediate.
Attachment of the Butylsulfanyl Chain: The final step involves the reaction of the chlorophenoxy intermediate with a butylthiol under basic conditions to introduce the butylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-chlorophenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzimidazoles with various functional groups.
Scientific Research Applications
2-{[4-(4-chlorophenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-chlorophenoxy)butyl]sulfanyl}methyl-1H-benzimidazole
- 2-{[4-(4-chlorophenoxy)butyl]sulfanyl}ethyl-1H-benzimidazole
Uniqueness
2-{[4-(4-chlorophenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H17ClN2OS |
|---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
2-[4-(4-chlorophenoxy)butylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H17ClN2OS/c18-13-7-9-14(10-8-13)21-11-3-4-12-22-17-19-15-5-1-2-6-16(15)20-17/h1-2,5-10H,3-4,11-12H2,(H,19,20) |
InChI Key |
SZEJWLUZPKSQTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCCCCOC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(4-nitrophenyl)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11401215.png)

![4-(4-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11401230.png)
![3-(4-ethoxyphenyl)-5-({[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B11401237.png)


![1-(butan-2-yl)-7-hydroxy-4-(2-propoxyphenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11401251.png)
![3-(2-hydroxyphenyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11401254.png)
![2-[(2-chlorobenzyl)amino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B11401255.png)
![7-Ethyl 3-methyl 8-methyl-1-(4-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B11401256.png)
![3-(2-hydroxy-5-methylphenyl)-5-(3-methoxypropyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11401265.png)
![2-methoxy-N-{1-methyl-2-[2-(propanoylamino)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B11401266.png)

![7-Ethyl 3-methyl 1-(3-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B11401285.png)
